molecular formula C8H8F3NO3S B13525364 4-Methoxy-2-(trifluoromethyl)benzenesulfonamide

4-Methoxy-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13525364
M. Wt: 255.22 g/mol
InChI Key: NOFUEFXKPUAKLJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 2-position on the benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Trifluoromethylation: The amino group is then replaced with a trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 4-Hydroxy-2-(trifluoromethyl)benzenesulfonamide.

    Reduction: 4-Methoxy-2-(trifluoromethyl)benzenesulfinamide.

    Substitution: 4-Methoxy-2-(substituted)benzenesulfonamide.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)benzenesulfonamide: Lacks the methoxy group, affecting its reactivity and applications.

    Tritosulfuron: Contains a similar sulfonamide structure but with additional functional groups, used as a herbicide.

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-15-5-2-3-7(16(12,13)14)6(4-5)8(9,10)11/h2-4H,1H3,(H2,12,13,14)

InChI Key

NOFUEFXKPUAKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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